molecular formula C23H30N2O4 B12160038 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

Cat. No.: B12160038
M. Wt: 398.5 g/mol
InChI Key: JVPSQYTVWZOZDY-UHFFFAOYSA-N
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Description

2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a pyran ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the 4-benzylpiperidine derivative. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

    Pyran Ring Formation: The next step is the formation of the pyran ring. This can be done through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2H-pyran-2-one.

    Coupling Reaction: The benzylpiperidine derivative is then coupled with the pyran ring compound using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with isopropylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a neurotransmitter modulator or enzyme inhibitor.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to receptors or enzymes, thereby modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the pyran ring could be involved in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine and benzyl moieties.

    4-Oxo-4H-pyran-3-yl derivatives: Similar pyran ring structure.

    N-(Propan-2-yl)acetamide: Similar acetamide group.

Uniqueness

The uniqueness of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide lies in its combination of these structural features, which may confer distinct pharmacological properties not seen in the individual components. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide

InChI

InChI=1S/C23H30N2O4/c1-17(2)24-23(27)16-29-22-15-28-20(13-21(22)26)14-25-10-8-19(9-11-25)12-18-6-4-3-5-7-18/h3-7,13,15,17,19H,8-12,14,16H2,1-2H3,(H,24,27)

InChI Key

JVPSQYTVWZOZDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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